

# ST-1006 Maleate: A Comprehensive Physicochemical and Biological Profile

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## Compound of Interest

Compound Name: ST-1006 Maleate

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**ST-1006 maleate** is a potent and selective agonist for the histamine H4 receptor, demonstrating significant anti-inflammatory properties.<sup>[1][2]</sup> As a critical tool for researchers investigating the role of the H4 receptor in various physiological and pathological processes, a thorough understanding of its physicochemical characteristics is paramount for the design and interpretation of in vitro and in vivo studies. This technical guide provides a detailed overview of the known properties of **ST-1006 maleate**, outlines standard experimental protocols for the determination of key physicochemical parameters, and visualizes its primary signaling pathway.

## Core Physicochemical Properties

While comprehensive experimental data for **ST-1006 maleate** is not publicly available for all parameters, the following table summarizes the currently known information. For properties listed as "Not Available," this guide provides detailed experimental protocols for their determination in the subsequent section.

Property	Value	Reference
Chemical Formula	C <sub>24</sub> H <sub>28</sub> Cl <sub>2</sub> N <sub>6</sub> O <sub>8</sub>	[1][3]
Molecular Weight	599.42 g/mol	[1][3]
CAS Number	1196994-12-3	[1][3]
Appearance	Solid	[3]
pKi	7.94 (for histamine H4 receptor)	[1][2]
Melting Point	Not Available	
Aqueous Solubility	Not Available	
pKa	Not Available	
Partition Coefficient (LogP)	Not Available	
DMSO Solubility	3.67 mg/mL (9.99 mM) for the free base (ST-1006). Sonication is recommended.	[2]
Storage and Stability	As a powder: 2 years at -20°C. In solution (DMSO): 2 weeks at 4°C, 6 months at -80°C.	[1][4]

## Experimental Protocols for Physicochemical Characterization

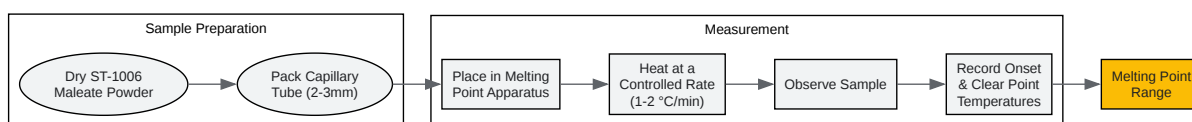
To facilitate further research and characterization of **ST-1006 maleate**, this section details standard methodologies for determining its fundamental physicochemical properties.

### Melting Point Determination by Capillary Method

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **ST-1006 maleate** is packed into a capillary tube (typically sealed at one end) to a height of 2-3 mm.[5][6]
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block and a high-accuracy thermometer.[7][8]
- **Measurement:** The sample is heated at a constant, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[5][7]
- **Data Recording:** The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid crystal disappears (clear point) are recorded. This range represents the melting point.[5][9]



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**Fig. 1:** Workflow for Melting Point Determination.

## Aqueous Solubility Determination (Kinetic Assay)

Kinetic solubility is often assessed in early drug discovery to estimate a compound's dissolution characteristics.

Methodology:

- **Stock Solution Preparation:** A high-concentration stock solution of **ST-1006 maleate** is prepared in dimethyl sulfoxide (DMSO), for instance, at 10 mM.[10][11]
- **Dilution:** The DMSO stock solution is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a microtiter plate.[10][12]

- Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation.[10]
- Detection of Precipitation: The presence of precipitate is quantified. Common methods include:
  - Nephelometry: Measures the scattering of light by undissolved particles.[10][13]
  - UV Spectrophotometry: After filtering the solution to remove precipitate, the concentration of the dissolved compound in the filtrate is measured by its UV absorbance.[10]
- Data Analysis: The solubility is determined by identifying the highest concentration at which no significant precipitate is observed.[10]

## pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial as it influences a compound's ionization state, solubility, and membrane permeability at different pH values.

### Methodology:

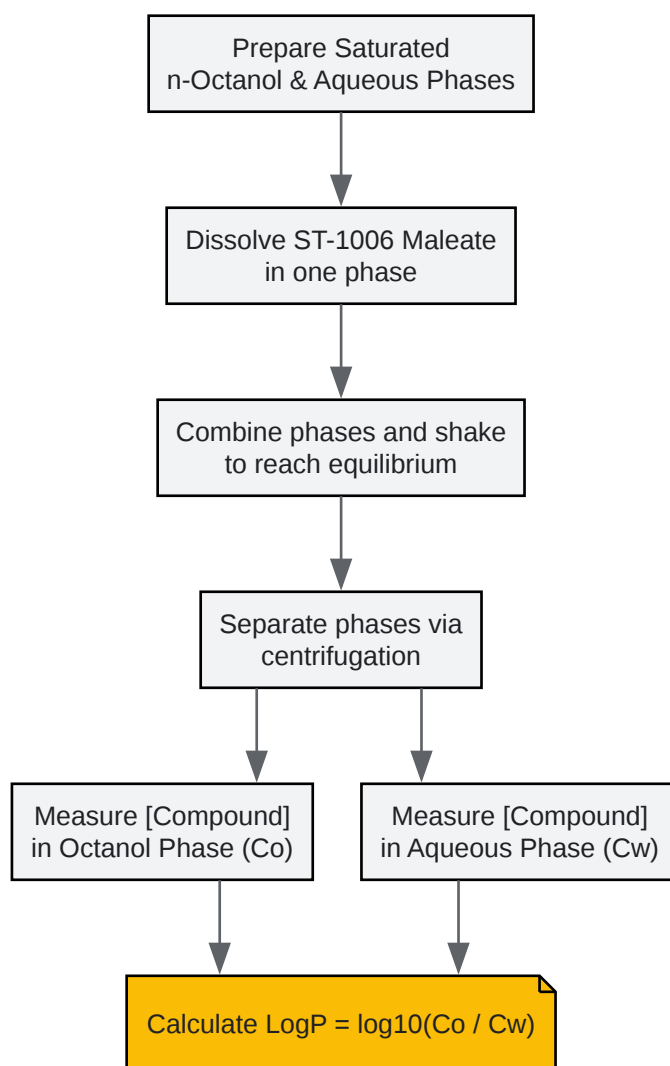
- Sample Preparation: A solution of **ST-1006 maleate** is prepared in water or a water-cosolvent mixture at a known concentration (e.g., 1 mM).[3]
- Titration Setup: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer. The system is maintained at a constant temperature.
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments.[3][14]
- pH Measurement: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.[3]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified from the inflection point of the curve.[14][15]

## Partition Coefficient (LogP) Determination by Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology:

- Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) are mixed and allowed to saturate each other.[\[16\]](#)
- Partitioning: A known amount of **ST-1006 maleate** is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously until equilibrium is reached.[\[1\]](#)[\[2\]](#)
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Measurement: The concentration of **ST-1006 maleate** in each phase is accurately measured using a suitable analytical technique, such as HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[\[17\]](#)



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**Fig. 2:** Experimental Workflow for Shake-Flask LogP Determination.

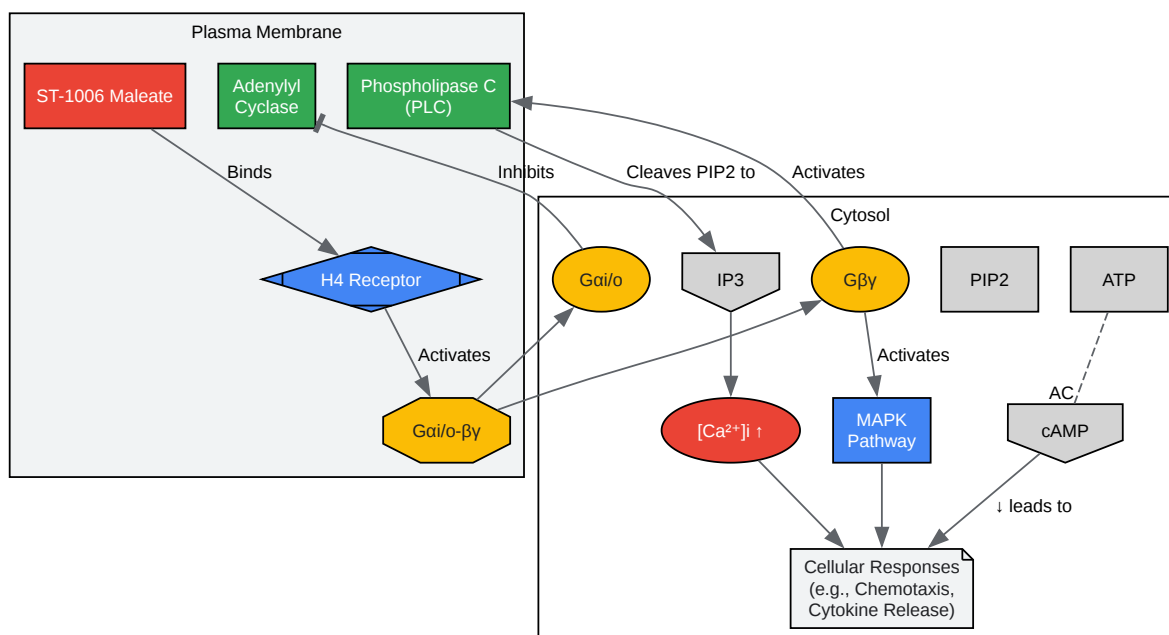
## Biological Activity and Signaling Pathway

**ST-1006 maleate** functions as a potent agonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[18][19] Activation of H4R is coupled to Gai/o proteins.[18]

The binding of **ST-1006 maleate** to the H4R triggers the dissociation of the G protein heterotrimer into Gai/o and Gβγ subunits, initiating downstream signaling cascades:

- **Inhibition of Adenylyl Cyclase:** The activated G $\alpha$ i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19][20]
- **Calcium Mobilization:** The G $\beta\gamma$  subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca<sup>2+</sup> into the cytoplasm.[18][19]
- **MAPK Pathway Activation:** H4R activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in regulating various cellular processes.[19][21]

These signaling events ultimately mediate the biological effects associated with H4R activation, including chemotaxis of immune cells like eosinophils and mast cells, and modulation of cytokine production, contributing to its anti-inflammatory profile.[18][22]



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**Fig. 3:** Histamine H4 Receptor Signaling Pathway Activated by **ST-1006 Maleate**.

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